

Spectroscopic Profile of 1,3-Dibromo-5-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dibromo-5-nitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,3-dibromo-5-nitrobenzene** (CAS No. 6311-60-0). Due to the limited availability of publicly accessible, complete experimental spectra, this document combines available experimental data with predicted spectroscopic values derived from established principles of analytical chemistry. This guide is intended to support research and development activities by providing a detailed spectroscopic profile of the molecule.

Molecular Structure and Properties

- Molecular Formula: $C_6H_3Br_2NO_2$
- Molecular Weight: 280.90 g/mol [1]
- IUPAC Name: **1,3-dibromo-5-nitrobenzene**[1]
- Appearance: White to yellow to orange powder or crystals.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **1,3-dibromo-5-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 8.3 - 8.5	t	~ 1.5 - 2.0	H-4
~ 8.0 - 8.2	d	~ 1.5 - 2.0	H-2, H-6

Prediction based on the analysis of similar substituted nitrobenzenes. The electron-withdrawing nitro group and bromine atoms will deshield the aromatic protons, shifting them downfield. The proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The protons at positions 2 and 6 will appear as a doublet due to coupling with the proton at position 4.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 150	C-5 (C-NO ₂)
~ 138	C-2, C-6
~ 130	C-4
~ 123	C-1, C-3 (C-Br)

Prediction based on established substituent effects in benzene derivatives. The carbon attached to the nitro group (C-5) is expected to be the most deshielded. The carbons bearing the bromine atoms (C-1, C-3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1550 - 1510	Strong	Asymmetric NO ₂ stretch
1355 - 1335	Strong	Symmetric NO ₂ stretch
1100 - 1000	Medium	C-Br stretch
900 - 675	Strong	C-H out-of-plane bend

These predicted values are based on characteristic infrared absorption frequencies for aromatic nitro compounds and halogenated aromatics.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
281	High	[M] ⁺ (Molecular ion with ⁷⁹ Br and ⁸¹ Br)
235	Medium	[M - NO ₂] ⁺
75	High	C ₆ H ₃ ⁺ fragment

Experimental data from PubChem indicates major peaks at m/z 281, 235, and 75.^[1] The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1,3-dibromo-5-nitrobenzene** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Parameters:
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Spectrometer: 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse experiment (e.g., PENDANT, DEPT).
 - Acquisition Parameters:
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Processing: Fourier transform the FID, phase correct the spectrum, and reference to the solvent peak.

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.

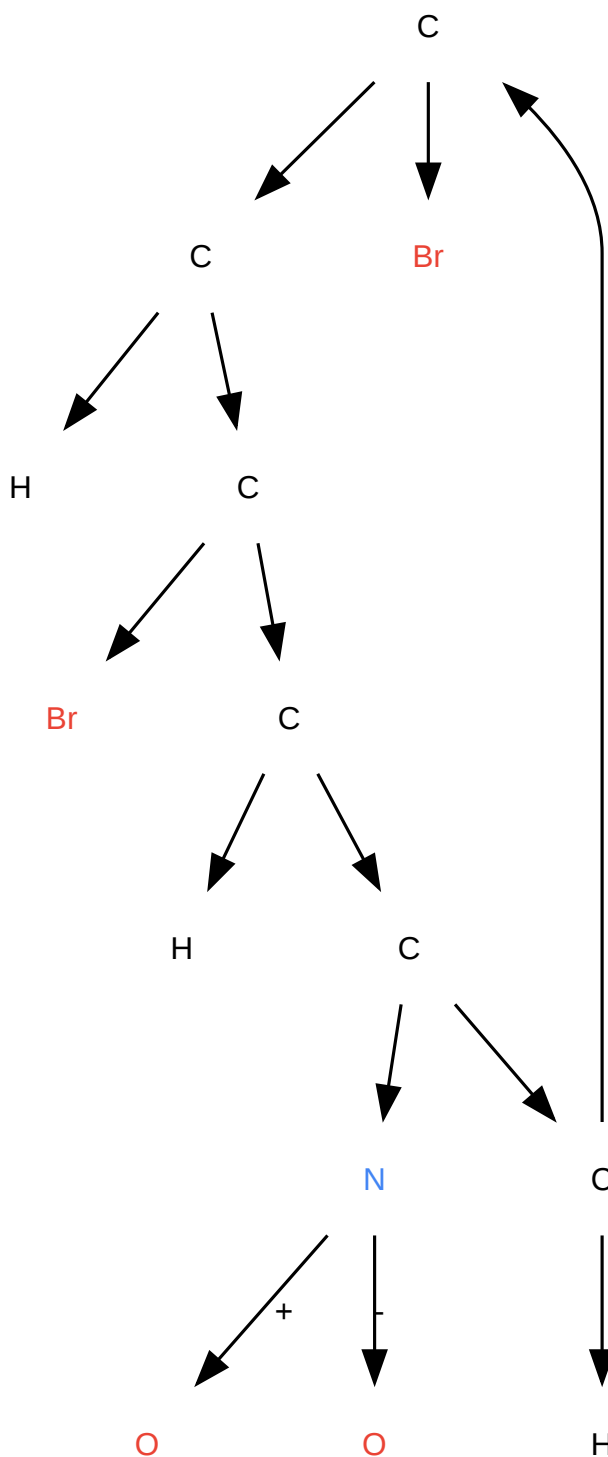
Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-350).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

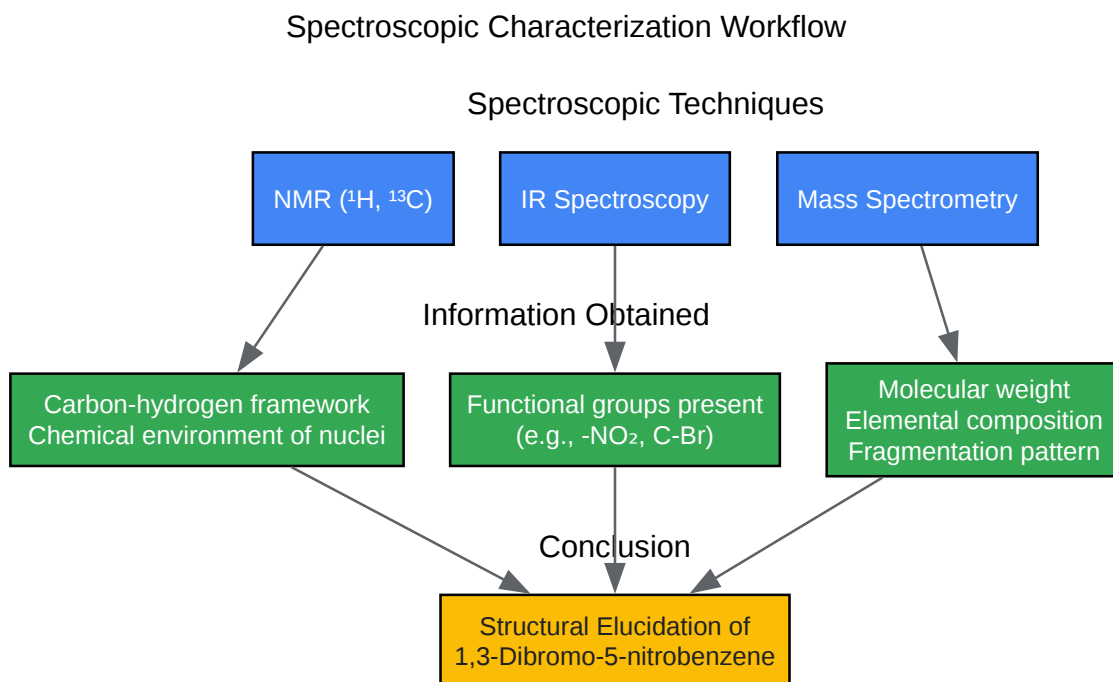
The following diagrams illustrate the molecular structure and a logical workflow for the spectroscopic analysis of **1,3-dibromo-5-nitrobenzene**.

Molecular Structure of 1,3-Dibromo-5-nitrobenzene



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Caption: Structure of **1,3-Dibromo-5-nitrobenzene**.



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Caption: Logical workflow for spectroscopic analysis.

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References

- 1. 1,3-Dibromo-5-nitrobenzene | C₆H₃Br₂NO₂ | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]
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